Phenyl valerate

説明

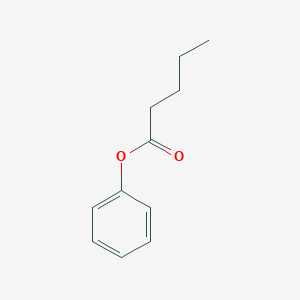

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIMPQVBUPCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173930 | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [AccuStandard MSDS] | |

| Record name | Phenyl valerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20115-23-5 | |

| Record name | Phenyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Derivatization of Phenyl Valerate

Established Reaction Pathways for Phenyl Valerate (B167501) Synthesis

Traditional organic synthesis provides several robust methods for the formation of the ester bond characteristic of phenyl valerate.

Direct esterification involves the condensation reaction between valeric acid (a carboxylic acid) and phenol (B47542) (an alcohol). This reaction typically requires the presence of an acid catalyst and elevated temperatures to drive the equilibrium towards product formation and facilitate the removal of water, a byproduct of the reaction. This fundamental approach is widely applicable for synthesizing various esters, including those with aromatic alcohol components like phenol. For instance, similar esterification reactions involving valeric acid and substituted phenols have been reported for the synthesis of related valerate esters. ontosight.ai

Transesterification offers an alternative route to this compound by exchanging the acyl group of an existing ester with phenol. This method typically involves reacting a valeric acid ester (e.g., methyl valerate) with phenol. The process necessitates the use of catalysts to facilitate the exchange. Microporous materials containing Group IV metal elements, such as those based on titanium or aluminum, have been identified as effective heterogeneous catalysts for producing aryl esters via transesterification. google.comgoogle.com These heterogeneous catalysts are advantageous due to their easy separation from the reaction mixture, which can mitigate issues like reverse reactions, decomposition, or polymerization often associated with residual homogeneous catalysts during distillation steps. google.com Reaction temperatures for such transesterification processes typically range from 100°C to 350°C, with preferred ranges between 140°C and 300°C, and more ideally between 160°C and 280°C. google.comgoogle.com The synthesis can be performed in various reactor types, including batch or flow reactors, and can also be integrated into a reactive-distillation setup. google.com

A highly efficient method for synthesizing this compound involves the O-acylation of phenol with valeryl chloride (pentanoyl chloride). This reaction proceeds effectively with specific catalysts and controlled conditions.

One notable methodology employs trifluoromethanesulfonic acid (TfOH) as a catalyst. In this approach, phenol and valeryl chloride are dissolved in an acetonitrile (B52724) solution containing 1% TfOH at room temperature. The reaction mixture is typically stirred for one hour. Following the reaction, the product is isolated by pouring the mixture into cold water and ethyl acetate (B1210297). The organic layer is then subjected to sequential washes with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and saturated sodium chloride (NaCl), followed by drying over magnesium sulfate (B86663) (MgSO₄), and concentration to yield the O-acylated product. chemicalbook.com This method is characterized by its short reaction time and high yield. chemicalbook.com

Table 1: Trifluoromethanesulfonic Acid (TfOH)-Catalyzed Synthesis of this compound

| Reactants | Catalyst & Solvent | Temperature | Reaction Time | Yield/Purity |

| Phenol, Valeryl Chloride | 1% TfOH/Acetonitrile | Room Temperature | 1 hour | 98% purity chemicalbook.com |

An alternative approach for acylation, particularly relevant for industrial applications, involves phase-transfer catalysis. This method utilizes catalysts such as tetra-n-butylammonium chloride to facilitate the reaction between substituted phenols in an aqueous basic solution (e.g., 10% aqueous NaOH) and valeryl chloride in an organic solvent (e.g., dichloromethane) at low temperatures (e.g., 0°C). This technique improves interfacial contact between reactants in different phases, leading to efficient product formation. Similar acylation reactions of cresols with n-valeryl chloride have also been reported. google.com

Biocatalytic and Green Chemistry Approaches to this compound Synthesis

Biocatalysis, particularly enzymatic synthesis, represents a green chemistry approach for producing esters like this compound, offering several environmental and operational advantages over traditional chemical methods.

Enzymatic synthesis of esters, including those structurally similar to this compound, commonly employs lipases and esterases as biocatalysts. These enzymes facilitate esterification or transesterification reactions under mild conditions, contributing to a more sustainable synthetic process. smolecule.comsemanticscholar.org Key advantages of using biocatalysts include high specificity, high selectivity, reduced energy consumption, and often higher yields, while minimizing the formation of undesirable by-products. semanticscholar.orgresearchgate.net Lipases, such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), are versatile and frequently utilized for the synthesis of flavor esters, particularly in media with low water activity. researchgate.netresearchgate.netunlp.edu.ar The application of solvent-free systems in lipase-catalyzed reactions further enhances the green chemistry profile by eliminating the need for organic solvents, leading to increased safety, reduced solvent extraction costs, higher reactant concentrations, and improved volume productivity. semanticscholar.org

Optimizing the parameters for enzymatic synthesis is crucial to maximize yield and efficiency. Factors influencing enzymatic esterification and transesterification reactions include the type of enzyme, the choice of solvent (or solvent-free system), enzyme load, the presence of molecular sieves (to remove water and shift equilibrium), substrate molar ratio, reaction temperature, reaction duration, and agitation speed. researchgate.net

Research findings from the enzymatic synthesis of other esters provide valuable insights into parameter optimization:

For the synthesis of 2-phenylethyl esters using lipase Palatase 20 000L, optimal conditions included a 2-phenylethanol (B73330) concentration of 9% v/v and an enzyme protein concentration between 2.15–8.60 mg/100 ml of reaction mixture. The lipase activity showed little sensitivity to temperature variations within a range of 30–53 °C and pH values between 5.2–8.5. researchgate.net

In the enzymatic synthesis of ethyl valerate using Thermomyces lanuginosus lipase immobilized on poly-hydroxybutyrate (PHB), optimal conditions were identified as 30.5 °C, 18% m/v biocatalyst concentration, absence of molecular sieves, agitation at 234 rpm, and 1000 mM concentration for both ethanol (B145695) and valeric acid. These conditions resulted in approximately 92% conversion after 105 minutes. researchgate.net

Microwave irradiation has been shown to enhance lipase activity by increasing molecular collisions, which can be attributed to an increase in the entropy of the system. acs.org

Controlling water content is critical, as an increase above an optimal level can promote hydrolytic activity and reduce the yield of transesterification. Lipases are generally effective in low-water activity media to favor ester synthesis over hydrolysis. researchgate.net

Enzymatic Synthesis Utilizing Lipases and Esterases

Immobilized Enzyme Systems for this compound Production

Enzymatic synthesis offers a selective route for this compound production under mild conditions, which helps in minimizing by-product formation. smolecule.com Lipases, a class of enzymes capable of catalyzing esterification and transesterification reactions, are particularly relevant for this purpose. mdpi.comnih.gov

While direct examples for this compound are limited in the search results, the biocatalytic synthesis of related valerate esters, such as pentyl valerate and ethyl valerate, provides a strong precedent for the applicability of immobilized enzyme systems. For instance, Candida rugosa lipase (CRL) immobilized in microemulsion-based organogels (MBGs) has been successfully employed for the synthesis of pentyl valerate. nih.gov Optimized conditions for this process included a pH of 7.0, a temperature of 37 °C, a water-to-surfactant ratio (Wo) of 60, and sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) as the surfactant for MBG preparation. nih.gov Kinetic studies indicated that while the free enzyme had a higher affinity for substrates (K(m) = 23.2 mM for pentanol (B124592) and 76.92 mM for valeric acid), the immobilized enzyme achieved a significantly higher maximum conversion of approximately 99% compared to about 19% for the free enzyme. nih.gov Double immobilized lipase systems have also demonstrated high stability and esterification activity, successfully synthesizing 90% of ethyl valerate and 86% of pentyl valerate. researchgate.net These immobilized biocatalysts have shown reusability for multiple cycles with minimal loss of activity. nih.govresearchgate.net

Table 1: Performance of Immobilized Lipase in Valerate Ester Synthesis

| Ester Synthesized | Enzyme System | Conversion (%) | Reusability (Cycles) | Reference |

| Pentyl Valerate | Candida rugosa lipase (immobilized in MBGs) | ~99 | 10 | nih.gov |

| Ethyl Valerate | Double Immobilized Lipase | 90 | 10 | researchgate.net |

| Pentyl Valerate | Double Immobilized Lipase | 86 | 10 | researchgate.net |

Engineering Biospecific Communication Pathways for this compound Moieties

Engineering biospecific communication pathways between cells and electrodes has been demonstrated using this compound moieties as key components. This approach involves functionally integrating cellular activities with electrical processes on an underlying substrate. pnas.orgnih.gov A notable example utilizes 4-hydroxy-(3-mercaptopropyl)this compound, or 4-hydroxyphenyl 2-methylvalerate, as a substrate presented on self-assembled monolayers (SAMs). pnas.orgacs.org Cells are engineered to express a cell-surface chimeric receptor that presents the non-mammalian enzyme cutinase. pnas.orgnih.gov The cutinase hydrolyzes the ester bond of the 4-hydroxythis compound moiety, converting the nonelectroactive hydroxyphenyl ester into an electroactive hydroquinone (B1673460). pnas.orgacs.org This hydroquinone can then be reversibly oxidized to the corresponding benzoquinone, and this redox cycle can be monitored directly by cyclic voltammetry, providing an electrical signal indicative of the cell-surface enzymatic activity. pnas.orgnih.govacs.org Research indicates that the rate enhancement of this interfacial biochemical reaction is dependent on the densities of both the substrate and the ligand. acs.orgnih.gov The reaction rate has been observed to increase approximately linearly with substrate density up to 12% and also with ligand density. acs.orgnih.gov This system offers a method for transducing cellular activities into measurable electronic signals, which is significant for biosensors and cell-based devices. pnas.orgnih.gov

Synthesis and Characterization of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves various chemical and biological routes, leading to compounds with diverse structural features and potential applications.

Design and Synthesis of Substituted this compound Compounds

The synthesis of this compound itself can be achieved through direct esterification of phenol with valeric acid in the presence of an acid catalyst, such as sulfuric acid, typically at elevated temperatures. smolecule.com Another method involves the reaction of phenol with acyl chloride (e.g., valeryl chloride) using a catalyst like trifluoromethanesulfonic acid (TfOH) in acetonitrile at room temperature, yielding O-acylated products. chemicalbook.com Transesterification, involving the reaction of other esters with phenol, also serves as a synthetic route. smolecule.com

Substituted this compound compounds are designed by introducing various functional groups onto the phenyl ring or the valerate chain. For instance, Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate (C₁₉H₂₇NO₃) is synthesized through the esterification of 5-oxo-5-[2-(piperidinomethyl)phenyl]valeric acid with ethanol, catalyzed by an acid under reflux conditions. Analogs include Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]valerate (C₁₈H₂₆O₄), where a pentyloxy chain replaces the piperidinomethyl group, enhancing hydrophobicity, and Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate (C₁₈H₂₅NO₃S), which features a sulfur-containing heterocycle. Positional isomerism, such as in Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate, can alter steric effects and binding affinities. Another example is 4-(3-Oxobutyl)this compound, which can be synthesized via esterification of 4-(3-oxobutyl)phenol with valeric acid in the presence of a catalyst. ontosight.ai Additionally, 3-phenyl-4-nitro-5-chloro-O-phenyl methyl valerate has been identified as an intermediate in the synthesis of dl-trans-4-phenyl-5-o-chlorobenzyl-pyrrolidone-2, with studies focusing on the conversion of its cis-trans isomers. google.com

Microbial Synthesis of Phenyl-Containing Polyhydroxyalkanoates

Table 2: Microbial Production of Phenyl-Containing PHAs

| Microorganism | Precursor Substrate | PHA Monomer Incorporated | PHA Type/Characteristics | Max PHA Content (% CDW) | Max PHA Yield (g PHA/g Carbon) | Reference |

| Pseudomonas entomophila | 5-Phenylvaleric acid | 3-hydroxy-5-phenylvalerate | Homopolymer P(3HPhV) | - | - | nih.gov |

| Pseudomonas putida BM01, KT2440, CA-3 | 5-Phenylvaleric acid | 3-hydroxy-5-phenylvalerate | PHAs (partially crystalline for P. putida CA-3) | 59 (P. putida CA-3) | 0.42 (P. putida CA-3) | mdpi.comnih.gov |

| Pseudomonas sp. | ω-(4-vinylphenyl)alkanoic acid | 3-hydroxy-5-(4-vinylphenyl)valeric acid | PHA polyester (B1180765) with vinylphenyl side chain | - | - | google.com |

Preparation of Labeled this compound Analogs for Mechanistic Studies

Labeled this compound analogs are crucial for mechanistic studies, enabling researchers to trace metabolic pathways, reaction mechanisms, and interactions within complex systems. This compound itself is recognized as a labeled intermediate for the synthesis of Ritalinic Acid-d10, indicating its role in preparing isotopically labeled compounds for detailed investigations. echemi.comchemicalbook.com The availability of custom synthesis services, including isotope labeling, further supports the preparation of such analogs for research purposes. thegoodscentscompany.comperflavory.com The broader field of synthesizing labeled analogs extends to various compounds for mechanistic insights. For example, precursor-directed biosynthesis has been employed to generate novel salinosporamide analogs, including a phenyl analog, by feeding specific substrate amino acid precursors. mdpi.com While not directly this compound, the principle of using labeled precursors to understand complex biosynthetic pathways is applicable. Similarly, studies involving the enzymatic kinetic resolution of 1-phenylethanol (B42297) with 1-phenylethylpentanoate, where the latter could be synthesized from potassium valerate and (1-bromoethyl)benzene, highlight the utility of specific valerate esters in mechanistic investigations, often implying the use of labeled variants to track molecular transformations. liberty.edu

Biochemical and Enzymatic Interactions of Phenyl Valerate

Phenyl Valerate (B167501) as a Substrate for Esterase Activity Profiling

Phenyl valerate is a chemical compound utilized as a substrate in biochemical assays to characterize the activity of various esterases. researchgate.netnih.gov Esterases are a broad class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. The use of this compound allows for the measurement of what is often termed "this compound esterase (PVase) activity". researchgate.netnih.gov This activity is not specific to a single enzyme but is exhibited by several different esterases, making this compound a tool for discriminating between them based on their kinetic properties and sensitivity to various inhibitors. nih.gov The hydrolysis of this compound by an esterase yields phenol (B47542) and valeric acid. The production of phenol can be measured, often colorimetrically, to quantify the rate of the enzymatic reaction. researchgate.netnih.gov This methodology is central to profiling esterase activity in various tissues and biological samples. nih.gov The study of PVase activity is particularly significant in the context of toxicology, especially concerning organophosphorus compounds, as it helps in identifying and characterizing the protein targets of these compounds beyond acetylcholinesterase (AChE). nih.govmmsl.cz

Neuropathy Target Esterase (NTE) Activity Measurement using this compound

This compound is the standard substrate used for the operational definition and measurement of Neuropathy Target Esterase (NTE) activity. nih.govresearchgate.net NTE is a membrane-bound protein found in the nervous system, and its inhibition and subsequent "aging" by certain organophosphorus compounds is the initiating event for organophosphate-induced delayed neuropathy (OPIDN). researchgate.netmmsl.cz The standard assay for NTE activity measures the rate of this compound hydrolysis that is resistant to inhibition by non-neuropathic organophosphates like paraoxon (B1678428) but sensitive to inhibition by neuropathic organophosphates such as mipafox (B20552). nih.govresearchgate.net

The assay procedure typically involves pre-incubating a biological sample (e.g., brain homogenate) with two different inhibitor cocktails. nih.gov One sample is treated with paraoxon to inhibit other esterases that can hydrolyze this compound, while the other sample is treated with a combination of paraoxon and mipafox. nih.gov The difference in the rate of this compound hydrolysis between the two samples represents the NTE activity. nih.gov The phenol produced from the hydrolysis is quantified, often by a colorimetric reaction involving 4-aminoantipyrine. researchgate.netnih.gov This differential inhibition method allows for the specific measurement of NTE activity even in complex biological mixtures containing multiple esterases. researchgate.net

Kinetic Analysis of this compound Hydrolysis by NTE

The hydrolysis of this compound by NTE follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. Studies have focused on characterizing the affinity of NTE for this compound (Km) and its maximum rate of hydrolysis (Vmax). While specific Km and Vmax values can vary depending on the tissue source, species, and assay conditions, the kinetic analysis is fundamental to understanding the enzyme's catalytic efficiency. In hen brain, two isoenzymes of NTE (NTEA and NTEB) have been identified through kinetic analysis of organophosphorus inhibition curves using this compound as the substrate. researchgate.net The analysis of the time course of inhibition by compounds like phenylmethanesulfonyl fluoride (B91410) (PMSF) has shown first-order kinetics, providing insights into the reaction mechanism. nih.gov

Human Butyrylcholinesterase (BChE) Interactions with this compound

While this compound is the benchmark substrate for NTE, research has demonstrated that other esterases, notably human butyrylcholinesterase (BChE), can also efficiently hydrolyze this compound. researchgate.netnih.gov BChE is a serine hydrolase found in plasma and various tissues. The discovery that BChE exhibits significant PVase activity is crucial for the accurate interpretation of esterase profiling assays and for understanding the broader toxicological implications of organophosphorus compounds. researchgate.netnih.gov Studies using purified human BChE have confirmed this intrinsic PVase activity and have shown that its sensitivity to certain inhibitors is similar to its cholinesterase activity. researchgate.net

Modulation of Acetylcholinesterase (AChE) Activity by this compound

This compound exhibits a dualistic interaction with acetylcholinesterase, acting as both a competitive inhibitor and a substrate whose hydrolysis can be potentiated under certain conditions. This complex relationship provides a valuable model for understanding enzyme-substrate dynamics.

Characterization of Competitive Inhibition and Potentiation Effects

This compound has been shown to act as a competitive inhibitor of AChE activity. This inhibition occurs when this compound binds to the active site of the enzyme, thereby competing with the natural substrate, acetylcholine (B1216132). However, the interaction is more intricate than simple competition.

In the presence of other substrates, such as acetylthiocholine (B1193921), the hydrolysis of this compound by AChE can be enhanced. Low concentrations of acetylthiocholine have been observed to increase the rate of this compound hydrolysis. This potentiation effect is attributed to the release of thiocholine, a product of acetylthiocholine hydrolysis, within the enzyme's active site. Thiocholine appears to modify the active site environment, making it more favorable for the hydrolysis of this compound. Conversely, at high concentrations, acetylthiocholine inhibits this compound hydrolysis.

Molecular Mechanisms of this compound Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound, particularly by cholinesterases, follows a well-established mechanism for serine hydrolases. This process involves the formation of a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to release the final products.

Active Site Binding Dynamics and Hydrolysis Pathways

The active site of cholinesterases contains a catalytic triad (B1167595) of amino acid residues: serine, histidine, and a glutamate (B1630785) or aspartate. The hydrolysis of this compound is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. This is facilitated by the histidine residue, which acts as a general base, accepting a proton from the serine. This leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, with the phenoxy group (phenol) acting as the leaving group. This results in an acylated enzyme, where the valeryl group is covalently attached to the serine residue. The final step is the deacylation of the enzyme, where a water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This regenerates the free enzyme and releases valeric acid as the second product.

Impact of Hydrolysis Products on Enzyme Activity and Biological Systems

The products of this compound hydrolysis, phenol and valeric acid, are not inert and can themselves interact with and modulate the activity of enzymes and biological systems.

Valeric acid has also been studied for its effects on the nervous system. Research suggests that it can influence neurotransmitter levels and may have protective effects on dopaminergic neurons by suppressing oxidative stress and neuroinflammation. nih.govbiomedicineonline.org Some studies have also indicated that valproic acid, a related compound, can alter AChE activity in the brain. nih.gov

Utilization of this compound in Esterase Protein Discrimination and Identification

This compound is a valuable tool for biochemists and toxicologists, serving as a substrate to differentiate and characterize various esterases. Its hydrolysis by different enzymes provides a basis for their classification and identification.

This compound is widely used to measure the activity of "this compound esterases" (PVases), a broad category of enzymes. This has been particularly important in the study of organophosphorus compound toxicity. nih.gov Since the discovery of neuropathy target esterase (NTE), the hydrolysis of this compound has been a key assay for identifying and characterizing this and other esterases that are targets of organophosphates. nih.govnih.gov Different esterase components in various tissues, such as the brain, peripheral nerves, and serum, have been distinguished based on their differential sensitivity to various inhibitors when hydrolyzing this compound. nih.gov

This compound as a Biochemical Probe for Enzyme-Substrate Affinity

The use of this compound as a substrate allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (kcat), which provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. nih.govwisc.edu For instance, the Km and kcat for the hydrolysis of this compound by human butyrylcholinesterase have been estimated to be approximately 0.52-0.72 µM and 45,900-49,200 min-1, respectively. nih.gov By comparing the kinetic parameters of this compound hydrolysis across different enzymes or under various conditions, researchers can assess and compare their substrate affinities. This makes this compound a useful biochemical probe for investigating enzyme-substrate interactions.

Interactive Data Table: Kinetic Parameters of this compound Hydrolysis by Human Butyrylcholinesterase

| Kinetic Parameter | Reported Value |

| Km (Michaelis constant) | 0.52 - 0.72 µM |

| kcat (Catalytic constant) | 45,900 - 49,200 min-1 |

Note: This data is based on studies of purified human butyrylcholinesterase. nih.gov

Differential Analysis of Esterase Activities in Complex Biological Matrices

This compound serves as a critical substrate for the differential analysis of esterase activities within complex biological samples, such as neural tissue, peripheral nerves, and serum. Its hydrolysis by various esterases, collectively referred to as this compound esterases (PVases), allows researchers to distinguish between different enzyme activities based on their sensitivity to specific inhibitors. nih.govnih.gov This methodology is particularly significant in toxicology and neurobiology for identifying and characterizing the targets of organophosphorus (OP) compounds, including the well-studied neuropathy target esterase (NTE). nih.govnih.govresearchgate.net

The principle of differential analysis relies on the selective inhibition of specific esterases. By treating a biological sample with a sequence of inhibitors and measuring the remaining PVase activity at each step, a profile of the esterase components can be established. nih.govnih.gov For instance, NTE activity is operationally defined as the PVase activity that is resistant to certain non-neuropathic OPs like paraoxon but sensitive to neuropathic OPs such as mipafox. nih.gov

Research in the chicken model, which is standard for studying organophosphate-induced delayed neuropathy (OPIDN), has successfully used this approach to discriminate multiple PVase components in various tissues. nih.gov In the soluble fraction of the chicken brain, three distinct enzymatic components—Eα, Eβ, and Eγ—were identified based on their unique sensitivities to a panel of inhibitors including paraoxon, mipafox, and phenylmethylsulfonyl fluoride (PMSF). nih.govnih.gov A similar strategy has been applied to other tissues, revealing three components in serum and peripheral nerve soluble fractions, and four in the brain membrane fraction. nih.gov

Further investigation into these components has revealed that some PVase activity is attributable to enzymes other than NTE. Notably, studies have demonstrated that butyrylcholinesterase (BuChE), a known target for some OP compounds, can efficiently hydrolyze this compound. nih.govresearchgate.net This finding is crucial as it implicates BuChE in toxicological pathways previously thought to be solely mediated by NTE and highlights the importance of considering BuChE in the assessment of OP toxicity. nih.govresearchgate.net The capacity of BuChE to hydrolyze this compound has been definitively established using purified human BuChE (hBuChE). nih.gov

Kinetic studies provide quantitative data on the interaction between esterases and this compound. For hBuChE, the Michaelis-Menten constant (KM) and catalytic constant (kcat) for this compound hydrolysis have been determined, confirming it as an efficient substrate for this enzyme. nih.govresearchgate.net The interaction with various inhibitors further clarifies the nature of these enzymatic activities. Irreversible inhibitors like mipafox and PMSF show similar second-order inhibition constants for both the cholinesterase and PVase activities of hBuChE, suggesting both substrates are processed at the same active site. nih.gov However, reversible inhibitors can show differential effects; for example, the cholinesterase activity of hBuChE is more sensitive to the reversible inhibitor ethopropazine (B1679164) than its PVase activity is, indicating that substrate nature influences inhibitor sensitivity. nih.govresearchgate.net

The following tables summarize key research findings in the differential analysis of esterase activities using this compound.

Table 1: Kinetic Parameters for Human Butyrylcholinesterase (hBuChE) with this compound This table presents the kinetic constants for the hydrolysis of this compound by purified human butyrylcholinesterase, indicating the enzyme's efficiency.

| Parameter | Reported Value | Source |

|---|---|---|

| KM (Michaelis-Menten constant) | 0.52 - 0.72 µM | nih.govresearchgate.net |

Table 2: Differential Inhibition of this compound Esterase (PVase) Activities in Chicken Brain Soluble Fraction This table outlines the distinct enzymatic components identified in chicken brain based on their response to a panel of standard esterase inhibitors.

| Enzymatic Component | Key Inhibitor Sensitivities | Source |

|---|---|---|

| Eα | Highly sensitive to paraoxon and mipafox; resistant to PMSF. nih.gov | nih.gov |

| Eβ | (Details on specific sensitivities for Eβ are part of a broader classification) | nih.gov |

| Eγ | (Details on specific sensitivities for Eγ are part of a broader classification) | nih.gov |

| NTE (Neuropathy Target Esterase) | Resistant to paraoxon; sensitive to mipafox. nih.gov | nih.gov |

This differential approach has proven to be a robust strategy for dissecting the complex landscape of esterases in biological systems, clarifying the roles of enzymes like BuChE and NTE in neurotoxicity, and identifying potential new targets for OP compounds. nih.govresearchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| Ethopropazine |

| Iso-OMPA |

| Mipafox |

| Paraoxon |

| Phenyl benzoate |

| This compound |

Biological Activities and Pharmacological Implications of Phenyl Valerate

Involvement in Neurotransmission and Cholinergic Signal Regulation

Phenyl valerate (B167501) (PV) exhibits notable biological activity, particularly as a substrate for enzymes crucial to neurotransmission. Its interactions with cholinesterase enzymes highlight its significance in regulating cholinergic signaling pathways.

Role in Modulating Cholinesterase Enzyme Function

Phenyl valerate serves as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinesterase family responsible for regulating acetylcholine (B1216132) (ACh), a vital neurotransmitter scribd.comnih.gov. Studies indicate that PV can modulate the activity of these enzymes scribd.com. Molecular dynamics simulations have suggested that this compound inhibits BChE by binding at different ends of its active site gorge, thereby potentially hindering the hydrolysis of ACh. However, experimental observations have also shown that both this compound and ACh can be hydrolyzed simultaneously by BChE nih.gov.

Research has definitively established the capacity of human butyrylcholinesterase (hBChE) to hydrolyze this compound, demonstrating its this compound esterase (PVase) activity. Kinetic studies have provided specific parameters for this hydrolysis, as detailed in Table 1 nih.govnih.gov. Furthermore, investigations into the inhibition of PVase and cholinesterase activities of hBChE by irreversible inhibitors suggest that both activities occur within the same active center nih.gov. While human acetylcholinesterase (hAChE) also exhibits PVase activity, its level is lower compared to hBChE nih.gov.

Table 1: Kinetic Parameters for Human Butyrylcholinesterase (hBChE) Hydrolysis of this compound nih.govnih.gov

| Parameter | Value | Unit |

| KM | 0.52–0.72 | µM |

| kcat | 45,900–49,200 | min⁻¹ |

Potential Contributions to Understanding Neurodegenerative Disorders

This compound is widely utilized as a non-physiological substrate to assay the activity of Neuropathy Target Esterase (NTE) nih.gov. NTE is a crucial enzyme associated with organophosphorus-induced delayed neuropathy (OPIDN), a neurological disorder linked to exposure to organophosphorus compounds scribd.comnih.govnih.govnih.govuv.mxuni.luguidetopharmacology.orgctdbase.orgepa.gov. NTE activity is operationally defined as the portion of this compound-hydrolyzing activity that is resistant to paraoxon (B1678428) (a non-neuropathic organophosphate) but sensitive to mipafox (B20552) (a neuropathic organophosphate) uni.luguidetopharmacology.orgepa.gov.

Previous studies have identified butyrylcholinesterase (BChE) as a protein exhibiting PVase activity in chicken brain, an animal model frequently used in OP neurotoxicity assays. This enzymatic fraction has been suggested to be related to the potentiation/promotion phenomenon observed in OPIDN nih.govnih.govwikipedia.orgfishersci.be. The relevance of BChE's PVase activity to humans and its potential role in toxicity has also been confirmed nih.gov. Moreover, loss-of-function mutations in PNPLA6, the gene encoding NTE, are understood to underlie neurological deficits, further emphasizing the enzyme's importance in neurological health ctdbase.org. NTE has also been proposed to play a role in membrane lipid homeostasis by degrading endoplasmic reticulum-associated phosphatidylcholine (PtdCho), which can influence neurotransmitter synthesis and release, thereby contributing to neurodegeneration if imbalanced uni.lu.

Assessment of Antimicrobial Properties of this compound and its Derivatives

Some research indicates that this compound possesses potential antimicrobial properties scribd.comnih.gov. Investigations have also extended to its derivatives, revealing their efficacy against various bacterial strains.

Efficacy Against Bacterial Strains, including Gram-Positive Bacteria

Studies suggest that this compound may exhibit antimicrobial activity scribd.comnih.gov. A notable derivative, Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate, has demonstrated significant inhibition of bacterial growth. Specifically, it showed strong antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of ≤20 μg/ml. It also exhibited activity against Escherichia coli, a Gram-negative bacterium, although to a lesser extent nih.gov. Generally, phenolic compounds, which include this compound, are known for their broad-range antimicrobial effects against both Gram-positive and Gram-negative bacteria bldpharm.comnih.govwikipedia.org. The substitution of a phenyl group with an ester moiety, as seen in this compound, has been observed to improve antimicrobial activity against Gram-positive bacteria compared to methyl groups bldpharm.com.

Investigation of Antitumor Potential in this compound Analogs

Research has explored the antitumor potential of valerate and its analogs, revealing promising findings in various cancer models.

Valerate (valeric acid), the carboxylic acid component of this compound, has demonstrated antitumoral effects in human breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These effects were observed to be concentration- and time-dependent, with maximal inhibitions exceeding 90% at a 30 mM concentration and 96 hours of treatment. Furthermore, the cumulative effect of valerate, particularly when combined with butyrate, has been shown to enhance the inhibition of histone deacetylases (HDACs). HDACs are recognized as promising and potent targets for antitumor therapy, suggesting a potential mechanism for the observed anticancer activity.

Beyond the parent acid, specific analogs of this compound have also been investigated for their antitumor properties. For instance, Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate, a synthetic derivative structurally related to this compound, has exhibited cytotoxic effects against certain cancer cell lines in in vitro studies nih.gov.

Toxicological Research and Mechanisms of Organophosphate Induced Delayed Neuropathy Opidn

Phenyl Valerate (B167501) as a Research Tool in Organophosphate Toxicity Studies

Phenyl valerate serves as a non-physiological substrate widely employed to assay esterase activity, most notably for Neuropathy Target Esterase (NTE) doi.orgresearchgate.net. NTE is an integral membrane protein found primarily in nerve tissue, and its inhibition by specific OPs is considered the initiating event for OPIDN doi.orgucanr.edu. The use of this compound allows researchers to measure NTE activity, which is crucial for understanding organophosphate-induced neurotoxicity .

Research has demonstrated that this compound is instrumental in elucidating the neurotoxic mechanisms associated with OPIDN. The initiation of OPIDN is linked to the concerted inhibition and subsequent "aging" of a threshold level (typically greater than 70%) of NTE in neural tissue nih.govumich.edudoi.orgresearchgate.netscielo.br. Inhibition of NTE is thought to occur via nucleophilic attack of the active site serine residue (Ser966) by the phosphorus atom of the OP compound, followed by the displacement of a leaving group. The "aging" process involves the loss of a second ligand, leaving a negatively charged phosphyl moiety covalently attached to the active site doi.org. This compound hydrolysis assays are fundamental in monitoring these critical enzymatic changes, thereby providing insights into how OPs trigger neurodegeneration umich.edu.

This compound is applied in Relative Inhibitory Potency (RIP) assessments to predict the neuropathic potential of organophosphorus compounds umich.eduresearchgate.netnih.govdtic.mil. This assessment compares the inhibitory potency of an OP compound against NTE versus Acetylcholinesterase (AChE), another key enzyme inhibited by OPs, which leads to acute cholinergic toxicity umich.eduresearchgate.netnih.gov. The RIP value, often defined as the ratio of the bimolecular rate constant of inhibition for AChE to that for NTE (kᵢ(AChE)/kᵢ(NTE)), helps distinguish between compounds likely to cause acute cholinergic crisis and those capable of inducing OPIDN researchgate.netnih.govdtic.mil. A high RIP value (e.g., greater than 1) indicates that the compound has a greater inhibitory potency against AChE than NTE, suggesting it will primarily produce cholinergic toxicity rather than OPIDN at doses below the median lethal dose (LD50) researchgate.netnih.govdtic.mil.

Role of this compound in Differentiating Esterase Responses to Organophosphate Exposure

This compound is vital for differentiating various esterase activities in biological systems, providing insights into the diverse mechanisms of organophosphate toxicity . Beyond NTE, this compound serves as a substrate for other esterases, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) researchgate.netcore.ac.ukresearchgate.netmmsl.cz. Studies have shown that purified human BChE exhibits this compound esterase (PVase) activity, with kinetic parameters demonstrating its capacity to hydrolyze this carboxylester researchgate.netnih.gov.

Research using this compound has kinetically discriminated multiple components of PVase activity in brain fractions, which exhibit varying sensitivities to different organophosphorus compounds such as paraoxon (B1678428) (a non-neuropathic OP) and mipafox (B20552) (a neuropathic OP) researchgate.netnih.govnih.gov. For instance, in human neuroblastoma SH-SY5Y cells, two components of PVases with different sensitivities to paraoxon were identified, and two components inhibitable by mipafox were found in intact cells nih.gov. This discrimination helps in identifying potential targets for chronic OP effects beyond the well-known acute targets nih.gov.

Analysis of Potentiation and Promotion Phenomena in OPIDN Pathogenesis

This compound is also used in the analysis of potentiation and promotion phenomena in OPIDN pathogenesis. Potentiation (or promotion) refers to the exacerbation of OPIDN severity when certain esterase inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), are administered after an inducer of delayed neuropathy nih.govnih.govresearchgate.netnih.govresearchgate.net. This phenomenon is distinct from the initiation of OPIDN by NTE inhibition researchgate.netnih.gov.

Studies utilizing this compound esterase activity have investigated the molecular target of promotion. While OPIDN correlates with the inhibition and aging of NTE, the target of promotion is believed to be a different esterase researchgate.netnih.govresearchgate.net. Kinetic analyses of this compound esterase inhibition by PMSF in chicken brain membrane fractions have discriminated several esterase components: EPα, EPβ, EPγ (NTE), and EPδ, each with distinct sensitivities to inhibitors like paraoxon, mipafox, and PMSF nih.gov. For example, EPβ, sensitive to paraoxon and PMSF but resistant to mipafox, has kinetic characteristics consistent with a potentiator target, although paraoxon cannot act as a potentiator in vivo due to high AChE inhibition nih.gov. These studies suggest that the target of promotion is unlikely to be a PV esterase resistant to mipafox nih.gov.

Kinetic Characterization of Inhibitor Binding to Neuropathy Target Esterase (NTE)

This compound is a crucial substrate for the kinetic characterization of inhibitor binding to Neuropathy Target Esterase (NTE) nih.govucanr.edunih.govnih.gov. The activity of NTE is operationally defined by this compound hydrolysis that is resistant to paraoxon but sensitive to mipafox doi.orgucanr.edunih.gov.

Research has characterized the topography of the NTE catalytic site by examining the inhibition of NTE by various compounds using this compound hydrolysis assays ucanr.edunih.gov. For instance, trifluoromethyl ketones have been identified as rapidly reversible, competitive inhibitors of NTE ucanr.edunih.gov. Studies correlating their inhibitory concentrations (IC50 values) with octanol/water partition coefficients (log P) have indicated an optimal lipophilicity range (log P = 3.0 to 3.4) for NTE substrates and inhibitors ucanr.edunih.gov. Furthermore, electrophilic substitution at the meta position of aromatic rings was found to increase inhibitory capacity, while ortho substitution reduced it, suggesting a large hydrophobic pocket near the catalytic residue and the influence of steric and electronic parameters on active site affinity ucanr.edunih.gov.

Kinetic parameters for this compound hydrolysis by human butyrylcholinesterase (hBuChE) have been estimated, with Michaelis constant (Km) values ranging from 0.52 to 0.72 µM and catalytic constant (kcat) values from 45,900 to 49,200 min⁻¹ researchgate.netnih.gov. These kinetic studies, often employing models for multi-enzymatic systems, provide fundamental data for understanding the interactions of OPs and other inhibitors with NTE and related esterases nih.gov.

Computational Chemistry and Molecular Modeling of Phenyl Valerate Interactions

Molecular Docking Investigations of Phenyl Valerate (B167501) with Biological Macromolecules

Molecular docking is a computational methodology employed to predict the binding modes and affinities between two molecules, typically a protein and a small molecule ligand wikipedia.orgthegoodscentscompany.com. This technique is crucial for discerning how phenyl valerate interacts with its biological targets.

Identification and Characterization of Enzyme Binding Sites

This compound (PV) has been investigated through molecular docking studies primarily in the context of its interactions with esterases, notably Neuropathy Target Esterase (NEST, also referred to as NTE) and human butyrylcholinesterase (hBChE).

For Neuropathy Target Esterase (NEST), molecular docking studies have been conducted to understand the binding of this compound, which serves as an artificial substrate wikipedia.org. The ligand binding pocket of NEST is characterized as generally hydrophilic, yet it is situated within a hydrophobic region of the enzyme. Specific residues, such as Phe1066, have been identified as playing a significant role in the binding of certain inhibitors, although their direct interaction with this compound is part of broader binding site characterization wikipedia.org.

In the case of human butyrylcholinesterase (hBChE), molecular modeling studies indicate that this compound can interact with multiple sites within the enzyme's active site gorge guidetopharmacology.org. These include the primary catalytic site and an additional "PV-site." The active site gorge of cholinesterases, including hBChE, contains acyl and choline (B1196258) binding sites (ABS and CBS) located near the catalytic triad (B1167595). These regions are predominantly hydrophobic, composed of residues like tryptophan, tyrosine, and phenylalanine, which are crucial for ligand positioning and catalysis sigmaaldrich.com. The ability of this compound to bind at different locations suggests complex interaction mechanisms, potentially leading to both competitive and non-competitive inhibition of other substrates like acetylcholine (B1216132) guidetopharmacology.org.

Calculation of Ligand-Enzyme Interaction Energies

Molecular docking simulations provide quantitative measures of the predicted binding strength between a ligand and an enzyme, often expressed as interaction energies or binding affinities. A lower energy value typically signifies a more favorable and feasible binding interaction thegoodscentscompany.comwikipedia.orgfishersci.com.

For this compound (PV) and Neuropathy Target Esterase (NEST), CDOCKER interaction energy values have been calculated to assess binding feasibility wikipedia.org. These values help in evaluating the molecular docking conformations, with the smallest CDOCKER energy corresponding to the most favorable binding pose wikipedia.org.

Similarly, for human butyrylcholinesterase (hBChE), molecular modeling studies have utilized MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate average free binding energies between ligands, including this compound, and the enzyme guidetopharmacology.org. These energy calculations are vital for understanding the thermodynamic favorability of the binding event.

Table 1: Predicted CDOCKER Interaction Energies of Ligands with NEST

| Ligand | CDOCKER Interaction Energy (kcal/mol) wikipedia.org |

| This compound (PV) | -65.23 |

| Mipafox (B20552) | -60.91 |

| DFP | -57.77 |

| CBDP | -55.80 |

| Phosphinic Acid | -52.20 |

| PMSF | -49.61 |

Note: Lower (more negative) CDOCKER energy values indicate more favorable binding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations extend the insights gained from docking by providing a dynamic view of protein-ligand interactions over time cdutcm.edu.cnnih.gov. These simulations allow for the analysis of conformational changes in both the ligand and the biological macromolecule, as well as the investigation of binding kinetics wikipedia.orgguidetopharmacology.orgciteab.comnih.gov.

In the context of this compound, MD simulations have been employed to study its interactions with human butyrylcholinesterase (hBChE) guidetopharmacology.orgciteab.com. These simulations revealed that this compound can inhibit hBChE by binding to different regions within the active site gorge citeab.com. Notably, MD studies highlighted that this compound and acetylcholine can undergo simultaneous hydrolysis by hBChE, underscoring the complexity of their interactions and the necessity for extensive simulation times to accurately interpret such systems citeab.com.

In Silico Prediction of this compound Biological Activity and Properties

In silico methods, encompassing various computational techniques, are powerful tools for predicting the biological activities and physicochemical properties of chemical compounds wikipedia.orgmetabolomicsworkbench.orgnih.gov. These predictions can complement or guide experimental studies.

This compound's primary biological role, as explored through in silico and experimental means, is its function as a non-physiological substrate for various esterases, particularly Neuropathy Target Esterase (NTE) and butyrylcholinesterase (BChE) guidetopharmacology.orgebi.ac.uk. Its hydrolysis by NTE is a key indicator in studies related to organophosphorus-induced delayed neuropathy (OPIDN) ebi.ac.uk.

Beyond its substrate activity, in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict a range of biological activities and properties for chemicals. These include toxicity (e.g., lethal dose 50%, LD50) and other biochemical characteristics based on their molecular structure wikipedia.orgmetabolomicsworkbench.orgnih.gov. While specific detailed predictions for this compound's broader biological activities (beyond its known enzyme substrate role) are not extensively detailed in the provided literature snippets, the general applicability of these computational methods for such predictions is well-established wikipedia.orgmetabolomicsworkbench.orgnih.gov. Computational chemistry can also estimate electronic absorption spectra, which is valuable for characterizing compounds that might be difficult to obtain in pure form experimentally metabolomicsworkbench.org.

Application of Computational Methods in Structure-Activity Relationship (SAR) Elucidation

Computational methods play a pivotal role in the elucidation of Structure-Activity Relationships (SARs), which is fundamental to medicinal chemistry and chemical biology thegoodscentscompany.comwmcloud.org. SAR studies aim to understand how modifications to a chemical structure impact its biological activity.

For this compound and related compounds, computational approaches have contributed to understanding SARs by:

Identifying Key Structural Elements : Molecular docking and other computational analyses can pinpoint specific molecular features or residues critical for binding and activity alfa-chemistry.comctdbase.org. For instance, understanding how this compound interacts with active sites of enzymes like hBChE and NEST provides insights into the structural requirements for esterase activity or inhibition wikipedia.orgguidetopharmacology.org.

Correlating Structure with Activity : Quantitative Structure-Activity Relationship (QSAR) models are a prime example of computational methods used to establish mathematical relationships between molecular descriptors (representing structural features) and biological activities wikipedia.orgthegoodscentscompany.comwmcloud.org. These models can predict the effects of a substance based on its chemical structure wikipedia.org. For organophosphorus compounds, QSAR models have been used to predict neuropathic potential by relating systematically varied molecular parameters, such as hydrophobicity, to in vitro and in vivo effects on enzymes like NTE and AChE nih.gov.

Guiding Compound Design : By systematically profiling and comparing SAR features, computational methods can inform the design of new compounds with desired activities or improved properties thegoodscentscompany.comwmcloud.org. The insights gained from docking and MD simulations of this compound's interactions can guide the modification of its structure or the design of novel compounds targeting similar enzymes. For example, understanding how substituents affect binding affinity, as revealed by molecular docking, can directly influence the design of new enzyme inhibitors or substrates nih.gov.

The integration of computational methods, including molecular docking and dynamics simulations, with SAR analysis allows for a comprehensive understanding of how structural variations in this compound and analogous compounds influence their interactions with biological systems, thereby accelerating the discovery and optimization process.

Advanced Analytical Methodologies for Phenyl Valerate Research

Development and Application of Biosensors for Phenyl Valerate (B167501) Detection

Electrochemical Biosensors for Enzyme Activity Monitoring

Electrochemical biosensors represent a sophisticated class of analytical devices that transform biochemical reactions into quantifiable electrical signals, offering significant advantages such as low cost, ease of use, portability, and rapid response times. These characteristics make them highly suitable for monitoring enzyme activity, particularly in scenarios involving enzyme inhibition mdpi.commq.edu.au. The principle often involves measuring the oxidation or reduction current produced by electroactive products of a biochemical reaction at a constant electrochemical potential mdpi.com.

Phenyl valerate (PV) serves as a crucial substrate in the development of electrochemical biosensors designed to monitor the activity of specific enzymes, notably Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BChE).

Neuropathy Target Esterase (NTE) Activity Monitoring

Neuropathy Target Esterase (NTE), an integral membrane protein found in neurons and certain non-neural cells, plays a key role in organophosphorus-induced delayed neurotoxicity. NTE exhibits serine esterase activity and efficiently catalyzes the in vitro hydrolysis of this compound, although its physiological substrate remains unknown researchgate.net. The enzymatic hydrolysis of this compound by NTE produces phenol (B47542), which can then be electrochemically detected.

A new biosensor methodology for NTE activity measurements has been developed, combining the enzymatic hydrolysis of this compound with an electrochemical phenol assay iupac.org. This approach often involves a bi-enzyme system where NTE hydrolyzes this compound to phenol, and subsequently, tyrosinase (Tyr) oxidizes phenol to electrochemically active o-quinone, amplifying the signal researchgate.netresearchgate.net. The biosensor can be fabricated by co-immobilizing NTE and tyrosinase on an electrode surface, such as a gold working electrode researchgate.net.

Detailed Research Findings: Studies have demonstrated the effectiveness of NTE biosensors utilizing this compound as a substrate. For instance, a biosensor fabricated with six bilayers of poly-L-lysine-tyrosinase (PLL-Tyr) and a layer of NTE on a gold electrode showed remarkable sensitivity. The sensor's sensitivity for the addition of this compound reached 847 ± 158 nA cm⁻²μM⁻¹ researchgate.net.

The biosensor's response to NTE inhibition, a critical application for detecting neurotoxic organophosphates, has also been thoroughly investigated using this compound. When the NTE inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF) was introduced, a decrease in current was observed, correlating with the inhibition of NTE activity researchgate.net. This allows for the monitoring of occupational exposure to neurotoxic organophosphates and aids in the early diagnostics of delayed neuropathy iupac.org.

The following table summarizes key performance metrics observed in research on electrochemical biosensors for NTE activity using this compound:

| Parameter | Value | Unit | Reference |

| Substrate | This compound | - | researchgate.netiupac.orgresearchgate.net |

| Enzyme | Neuropathy Target Esterase | - | researchgate.netiupac.orgresearchgate.net |

| Biosensor Sensitivity (PV) | 847 ± 158 | nA cm⁻²μM⁻¹ | researchgate.net |

| Inhibitor Tested | PMSF | - | researchgate.net |

| Inhibition Concentration (PMSF) | 100 µM, 1 mM | µM, mM | researchgate.net |

| pH of Phosphate Buffer | 7.0 | - | researchgate.net |

Butyrylcholinesterase (BChE) Activity Monitoring

This compound has also been identified as a substrate for monitoring the activity of butyrylcholinesterase (BChE). Research indicates that BChE possesses this compound esterase (PVase) activity researchgate.net. A biosensor containing commercial BChE and tyrosinase has been shown to exhibit an electrochemical response to this compound, suggesting its utility in detecting BChE activity researchgate.net. This application is particularly relevant for discriminating and identifying other proteins with esterase activity and potential targets of organophosphorus binding researchgate.net.

Structure Activity Relationships Sar and Rational Design of Phenyl Valerate Based Compounds

Design Principles for Cholinesterase Probes Based on Phenyl Valerate (B167501) Scaffolds

Phenyl valerate serves as a valuable scaffold for designing cholinesterase probes due to its established interactions with these enzymes. The design principles for such probes leverage the compound's intrinsic properties as a substrate and the known characteristics of cholinesterase active sites.

Detailed Research Findings

The kinetic parameters for the hydrolysis of this compound by human butyrylcholinesterase (hBChE) have been experimentally determined, providing quantitative data crucial for understanding its enzymatic interactions.

Table 1: Kinetic Parameters for Human Butyrylcholinesterase (hBChE) Hydrolysis of this compound

| Parameter | Value (Range) | Unit | Reference |

| KM | 0.52–0.72 | µM | nih.govresearchgate.net |

| kcat | 45,900–49,200 | min⁻¹ | nih.govresearchgate.net |

Note: This table represents data found in the cited research and is presented as a static representation of an interactive data table.

Design Principles for Cholinesterase Probes

Based on the understanding of this compound's interactions with cholinesterases, several principles can guide the design of new probes:

Chromogenic or Fluorogenic Modifications: A key principle in designing effective cholinesterase probes is the incorporation of a chromogenic or fluorogenic leaving group. While this compound itself yields phenol (B47542) upon hydrolysis, which can be detected electrochemically or through subsequent colorimetric reactions, designing derivatives where the phenolic moiety is replaced by a group that directly produces a measurable color or fluorescence upon enzymatic cleavage would enhance probe utility. core.ac.uk

Tailoring for Enzyme Selectivity: Given the distinct active site gorge sizes and residue compositions of AChE and BChE, modifications to the valerate chain length or the phenyl ring substituents can be employed to achieve selectivity. For example, increasing the bulkiness of the acyl chain might favor BChE over AChE, consistent with BChE's larger active site. mdpi.com

Exploration of Allosteric Sites: The identification of a "PV-site" distant from the catalytic center in BChE suggests that designing this compound-based compounds that target these allosteric sites could lead to novel probes with unique kinetic properties or enzyme modulation capabilities. nih.gov

Leveraging Molecular Modeling: Molecular modeling, including docking and molecular dynamics simulations, is an indispensable tool in the rational design process. These computational methods can predict binding affinities, identify optimal binding poses, and simulate the dynamics of enzyme-substrate interactions, thereby guiding the synthesis of new this compound derivatives with desired properties. mdpi.comnih.gov

Q & A

Q. What experimental models are commonly used to study phenyl valerate esterase activity, and how do they differ across species?

Methodological Answer: Hen brain cytoplasmic microtubules (MT) are a primary model for studying this compound esterase activity, as they express at least three distinct enzyme forms . Species-specific variations are observed in thermostability profiles (e.g., cow, mouse, pig, and rat brain homogenates show additional esterase forms). Researchers should validate activity using in vitro incubation of lysosomes from brain or spinal cord tissues, ensuring proper controls for auto-hydrolysis . Differences in species susceptibility to organophosphate-induced neurotoxicity should be considered when extrapolating results .

Q. What standardized protocols exist for quantifying this compound in vitro, and how can reproducibility be ensured?

Methodological Answer: Electrochemical biosensors with poly-L-lysine (PLL) and tyrosinase (Tyr) bilayers offer a reproducible method. Optimize parameters:

- Working potential : -0.1 V (vs. Ag/AgCl) for minimal background noise .

- pH : 7.0 in 0.1 M phosphate buffer for maximal sensitivity .

- Linear range : 0.5–12 µM this compound (r = 0.991), with a detection limit of 0.5 µM (signal-to-noise ratio = 3) . Include control experiments to account for auto-hydrolysis (e.g., phenol interference) and validate reproducibility using triplicate measurements (relative standard deviation ≤9.9%) .

Advanced Research Questions

Q. How do mutations in neuropathy target esterase (NTE) affect this compound hydrolysis, and what experimental approaches quantify these changes?

Methodological Answer: Mutations like R890H and M1012V in NTE’s catalytic domain reduce this compound hydrolase activity by 40–60% compared to wild-type enzymes . Use spectrophotometric assays to measure specific activity (µmol/min/mg protein) under standardized conditions (e.g., pH 7.4, 37°C). Normalize data to wild-type NTE activity and confirm results with kinetic analysis (e.g., KM and Vmax calculations) . Structural modeling or molecular dynamics (MD) simulations can further elucidate mutation-induced conformational changes .

Q. What kinetic and mechanistic insights explain the dual hydrolysis of this compound and acetylcholine (ACh) by butyrylcholinesterase (BChE)?

Methodological Answer: Human BChE hydrolyzes this compound with KM = 0.52–0.72 µM and kcat = 45,900–49,200 min⁻¹, indicating high catalytic efficiency . Competitive inhibition assays using ethopropazine (a reversible inhibitor) reveal substrate-dependent sensitivity: ACh hydrolysis is inhibited at lower concentrations than this compound . MD simulations suggest this compound binds at both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of BChE, enabling simultaneous hydrolysis with ACh . Validate via preincubation with irreversible inhibitors (e.g., mipafox, iso-OMPA) to assess active-site interactions .

Q. How can contradictory findings on BChE’s role in this compound hydrolysis be resolved in organophosphorus (OP) toxicity studies?

Methodological Answer: Contradictions arise from BChE’s dual role as a detoxifier and potential toxicity promoter. Use purified BChE (≥99% purity) to eliminate interference from other esterases . Compare inhibition kinetics of this compound and ACh hydrolysis using OP compounds (e.g., mipafox) to differentiate target specificity. For in vivo models, correlate BChE activity in hen brain lysosomes with OP-induced delayed neuropathy (OPIDN) symptoms, noting species-specific susceptibility .

Q. What methodological challenges arise when distinguishing this compound esterases from microtubule-associated proteases, and how are they addressed?

Methodological Answer: Co-purification of esterases and proteases in brain homogenates complicates activity assays. Implement sequential fractionation:

- Step 1 : Isolate cytoplasmic microtubules via ultracentrifugation (100,000 × g, 1 hr) to enrich this compound esterases .

- Step 2 : Use selective inhibitors (e.g., PMSF for serine proteases) to suppress protease activity during esterase assays .

- Step 3 : Validate specificity via immunoblotting with anti-NTE antibodies or activity assays using this compound analogs .

Data Analysis & Interpretation

Q. What strategies mitigate auto-hydrolysis artifacts in this compound assays?

Methodological Answer: Auto-hydrolysis generates phenol, which can inflate apparent esterase activity. Mitigation strategies include:

- Pre-incubation controls : Measure baseline phenol levels in substrate-free buffers .

- Temperature control : Perform assays at 4°C to slow non-enzymatic hydrolysis .

- Enzyme inactivation : Use heat-denatured enzyme preparations as negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。